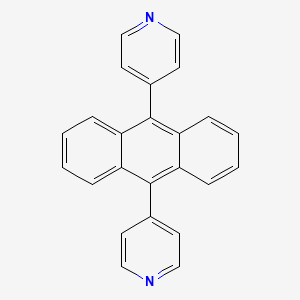

Pyridine, 4,4'-(9,10-anthracenediyl)bis-

Description

BenchChem offers high-quality Pyridine, 4,4'-(9,10-anthracenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4,4'-(9,10-anthracenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(10-pyridin-4-ylanthracen-9-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-2-6-20-19(5-1)23(17-9-13-25-14-10-17)21-7-3-4-8-22(21)24(20)18-11-15-26-16-12-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAQRUMAXVBWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=NC=C4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571400 | |

| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194861-72-8 | |

| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 9,10-bis(4-pyridyl)anthracene

Abstract

This guide provides a comprehensive technical overview for the synthesis and characterization of 9,10-bis(4-pyridyl)anthracene (B4PA), a fluorescent organic compound of significant interest in coordination chemistry, materials science, and drug development. We delve into the prevalent synthetic methodologies, focusing on the robust Suzuki-Miyaura cross-coupling reaction, and detail the critical characterization techniques required to verify the compound's structure and purity. This document is intended for researchers and professionals who require a practical, in-depth understanding of the experimental considerations and mechanistic principles underlying the preparation and validation of this versatile molecule.

Introduction

9,10-bis(4-pyridyl)anthracene (B4PA) is a rigid, planar molecule featuring a central anthracene core functionalized with two pyridine rings at the 9 and 10 positions. This unique structure imparts valuable photophysical properties, including strong fluorescence, making it a sought-after building block (ligand) for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies.[1] Its ability to form directional, non-covalent interactions, such as hydrogen and halogen bonding, has been explored in the creation of 2D molecular crystals.[2] This guide offers a detailed exploration of its synthesis and the analytical methods used to ensure its quality.

Synthesis of 9,10-bis(4-pyridyl)anthracene

The most common and efficient method for synthesizing B4PA is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] For B4PA, the synthesis involves the reaction of 9,10-dibromoanthracene with 4-pyridylboronic acid.

The Suzuki-Miyaura Cross-Coupling: Mechanistic Insight

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The process is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 9,10-dibromoanthracene, forming a Pd(II) complex. This is often the rate-determining step.[5][9]

-

Transmetalation : The organic group from the organoboron species (4-pyridylboronic acid) is transferred to the palladium complex. This step requires activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[11][12]

-

Reductive Elimination : The two organic groups (anthracene and pyridine) on the palladium complex are coupled, forming the final product (B4PA) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][13]

The choice of catalyst, base, and solvent system is critical for achieving high yields and purity. Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used due to their efficiency in promoting the reaction.[14][15][16]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of B4PA via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | Starting Material |

| 4-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | Catalyst |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Deionized Water | H₂O | 18.02 | Solvent for Base |

Step-by-Step Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9,10-dibromoanthracene (1.0 eq), 4-pyridylboronic acid (2.2-2.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).

-

Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Base Addition : Under the inert atmosphere, add degassed solvents (a mixture of toluene and THF is common) and a degassed aqueous solution of sodium carbonate (2M).[16][17] The biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base.

-

Reaction : Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.[17]

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 9,10-bis(4-pyridyl)anthracene as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of B4PA.

Characterization of 9,10-bis(4-pyridyl)anthracene

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized B4PA. A combination of spectroscopic and physical methods is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation.[18]

-

¹H NMR : The spectrum of B4PA is expected to show distinct signals for the aromatic protons. Due to the molecule's symmetry, the protons on the anthracene core will appear as two multiplets, and the protons on the pyridine rings will also show characteristic doublet signals.

-

¹³C NMR : This spectrum will show the number of unique carbon environments. Key signals will correspond to the quaternary carbons of the anthracene core and the carbons of the pyridine rings.[19]

-

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound, confirming the successful synthesis. The expected molecular ion peak for B4PA (C₂₄H₁₆N₂) would be at an m/z corresponding to its molecular weight.

-

UV-Visible (UV-Vis) and Fluorescence Spectroscopy : These techniques probe the electronic properties of B4PA.

-

UV-Vis Spectroscopy : The absorption spectrum typically shows characteristic bands corresponding to the π-π* transitions of the anthracene chromophore.[20][21]

-

Fluorescence Spectroscopy : B4PA is highly fluorescent. The emission spectrum will show a characteristic emission maximum when excited at a suitable wavelength, which is a key property for its applications.[20]

-

Characterization Data Summary

The following table summarizes the expected characterization data for 9,10-bis(4-pyridyl)anthracene.

| Characterization Technique | Expected Results |

| ¹H NMR (in CDCl₃) | Signals in the aromatic region (approx. 7.5-8.8 ppm) corresponding to anthracene and pyridine protons. |

| ¹³C NMR (in CDCl₃) | Multiple signals in the aromatic region (approx. 120-150 ppm) consistent with the molecular structure. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₂₄H₁₆N₂. |

| UV-Vis Absorption | Absorption maxima (λ_max) in the UV and visible regions, characteristic of the anthracene core.[20][22] |

| Fluorescence Emission | Strong emission in the blue-green region of the spectrum upon excitation. |

| Appearance | Typically a yellow or orange solid.[23] |

Characterization Workflow Diagram

Caption: Standard workflow for the characterization of B4PA.

Conclusion

The synthesis of 9,10-bis(4-pyridyl)anthracene via the Suzuki-Miyaura cross-coupling reaction is a reliable and well-established method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields of the pure compound. Subsequent characterization using a suite of analytical techniques, including NMR, MS, and optical spectroscopy, is imperative to confirm the successful synthesis and purity of the final product, ensuring its suitability for downstream applications in advanced materials and chemical research.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholar.utc.edu [scholar.utc.edu]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. news-medical.net [news-medical.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 18. rsc.org [rsc.org]

- 19. preprints.org [preprints.org]

- 20. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to Pyridine, 4,4'-(9,10-anthracenediyl)bis- (CAS No. 194861-72-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pyridine, 4,4'-(9,10-anthracenediyl)bis-, a fluorescent aromatic compound with significant potential in materials science and as a versatile building block in organic synthesis. We will delve into its chemical and physical properties, synthesis, characterization, and current and potential applications, with a focus on providing practical insights for laboratory and developmental work.

Core Molecular Attributes and Physicochemical Properties

Pyridine, 4,4'-(9,10-anthracenediyl)bis-, also known by its synonym 9,10-Bis(4-pyridyl)anthracene (9,10-BPA), is a rigid, planar molecule characterized by a central anthracene core functionalized with two pyridine rings at the 9 and 10 positions. This unique structure imparts valuable photophysical properties, making it a subject of interest in various fields.[1][2]

Chemical Identity

| Property | Value |

| CAS Number | 194861-72-8[3] |

| Molecular Formula | C₂₄H₁₆N₂[3] |

| Molecular Weight | 332.40 g/mol [3] |

| IUPAC Name | 4,4'-(9,10-anthracenediyl)dipyridine[4] |

| Synonyms | 9,10-Bis(4-pyridyl)anthracene, 9,10-BPA, dpa[2][5] |

Physicochemical Data (Predicted and Experimental)

A compilation of key physicochemical properties is presented below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [6][7] |

| Boiling Point (Predicted) | 481.0 ± 40.0 °C | [8] |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 5.17 ± 0.10 | [8] |

| Solubility | Generally insoluble in water, with some solubility in organic solvents like THF and toluene.[9][10] | - |

Synthesis and Purification

The synthesis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a robust and efficient route to forming the carbon-carbon bonds between the anthracene core and the pyridine rings.[9][10][11]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the synthesis of similar 9,10-diarylanthracene derivatives.[9][10][12]

Reaction Scheme:

Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.

Materials:

-

9,10-Dibromoanthracene

-

4-Pyridylboronic acid or its pinacol ester derivative

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Toluene, Tetrahydrofuran (THF), and water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene, THF, and water (e.g., in a 3:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality in Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the palladium catalyst is sensitive to oxygen, which can lead to its deactivation and lower reaction yields.

-

Base: The inorganic base (e.g., K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent System: A biphasic solvent system (e.g., toluene/water) is often employed to dissolve both the organic reactants and the inorganic base. THF can be added to improve the solubility of the reactants. Degassing the solvents is important to remove dissolved oxygen.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Pyridine, 4,4'-(9,10-anthracenediyl)bis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be symmetric. Aromatic protons on the anthracene core would likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The protons on the pyridine rings would also be in the aromatic region, with those closer to the nitrogen atom being more deshielded.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the anthracene and pyridine rings. Quaternary carbons at the 9 and 10 positions of the anthracene core would have distinct chemical shifts.

Photophysical Properties: UV-Vis Absorption and Fluorescence Emission

The extended π-conjugation of the molecule gives rise to its characteristic photophysical properties.

Figure 2: Simplified Jablonski diagram illustrating photophysical processes.

-

UV-Vis Absorption: The absorption spectrum is expected to show characteristic vibronic bands in the UV and visible regions, typical for anthracene derivatives.[13] The absorption maxima are influenced by the solvent polarity.

-

Fluorescence Emission: The compound is highly fluorescent, typically emitting in the blue region of the visible spectrum. The fluorescence quantum yield can be high, although this is also solvent-dependent.[1][13] The emission spectrum often mirrors the absorption spectrum.

Crystal Structure

The crystal structure of Pyridine, 4,4'-(9,10-anthracenediyl)bis- has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 710883.[4] The planar nature of the molecule facilitates π-π stacking interactions in the solid state, which can influence its photophysical properties and its utility in electronic devices.

Applications in Research and Development

The unique structural and photophysical properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis- make it a valuable component in several areas of materials science.

Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms in the pyridine rings act as excellent coordination sites for metal ions, making 9,10-BPA a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[5]

-

Sensing Applications: MOFs constructed from 9,10-BPA often exhibit strong fluorescence, which can be quenched or enhanced upon interaction with specific analytes. This property has been exploited for the development of chemical sensors for various species, including:

-

Nitroaromatic Compounds: The electron-deficient nature of nitroaromatics can lead to fluorescence quenching of the MOF through photoinduced electron transfer, enabling their sensitive detection.

-

Metal Ions: The interaction of metal ions with the MOF can alter the fluorescence properties, providing a basis for their detection.

-

Small Molecules: The porous nature of these MOFs allows for the selective adsorption of small molecules, which can be detected through changes in fluorescence.[5]

-

Figure 3: General workflow for MOF synthesis and sensing application.

Organic Electronics and Optoelectronics

The anthracene core is a well-known chromophore used in organic light-emitting diodes (OLEDs) and other organic electronic devices.[14] The pyridyl substitution in 9,10-BPA can modulate the electronic properties, making it a candidate for:

-

Emitting Layers: Its strong blue fluorescence makes it a potential component in the emissive layer of OLEDs.

-

Electron Transport Materials: The electron-deficient nature of the pyridine rings may facilitate electron transport.

Potential in Drug Development

While direct applications of Pyridine, 4,4'-(9,10-anthracenediyl)bis- in drug development are not well-documented, its structural motifs suggest potential avenues for exploration.

-

Bioimaging: The inherent fluorescence of the molecule could be utilized for developing fluorescent probes for biological imaging.

-

Drug Delivery: As a component of MOFs, it could be part of a system for the controlled release of therapeutic agents.[2]

-

Scaffold for Bioactive Molecules: The rigid anthracene-pyridine scaffold could be further functionalized to create novel bioactive compounds. Research on other 9,10-disubstituted anthracene derivatives has shown potential anticancer activity through mechanisms like G-quadruplex binding.[15] However, it is crucial to note that no such activity has been reported for Pyridine, 4,4'-(9,10-anthracenediyl)bis- itself.

Safety and Handling

The safety information for Pyridine, 4,4'-(9,10-anthracenediyl)bis- is not consistently reported across all sources. Some sources indicate no particular hazards, while others suggest it may be hazardous and toxic.[8] Therefore, it is prudent to handle this compound with care, following standard laboratory safety procedures.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[16]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

Pyridine, 4,4'-(9,10-anthracenediyl)bis- is a fascinating molecule with a rich potential rooted in its unique photophysical and structural properties. Its primary utility has been demonstrated in the field of materials science as a versatile building block for fluorescent MOFs with promising applications in chemical sensing. While its role in organic electronics is conceivable, further research is needed to fully evaluate its performance. The application of this specific compound in drug development remains a largely unexplored area, offering opportunities for future investigation, particularly in bioimaging and as a scaffold for novel therapeutics. As with any research chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization.

References

-

LookChem. Cas 194861-72-8,Pyridine, 4,4 - LookChem. [Link]

-

PubChem. 9,10-Bis(pyridin-4-ylethynyl)anthracene. [Link]

-

Antoine, N. The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. [Link]

-

4,4-(9,10-Anthracenediyl)bis[pyridine]. [Link]

-

Novelli, V. et al. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. [Link]

-

CD Bioparticles. 4,4'-(9,10-Anthracenediyl)Bis-Pyridine. [Link]

-

Gray, V. et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]

-

Gray, V. et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Chalmers University of Technology. [Link]

-

Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

Kotha, S. & Ghosh, A. K. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. LookChem. [Link]

-

Pizzoferrato, R. et al. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]

-

Royal Society of Chemistry. Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... - ResearchGate. [Link]

-

LookChem. Cas 194861-72-8,Pyridine, 4,4. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Request PDF. Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. [Link]

-

Gray, V. et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]

-

Zhao, L. et al. Crystal structure of 4-(anthracen-9-yl)pyridine. PMC. [Link]

-

Lu, Z.-Z. et al. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. RSC Publishing. [Link]

-

PubChem. 4,4'-(Anthracene-9,10-diyl)dipyridine. [Link]

-

Request PDF. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. [Link]

-

ResearchGate. Anion-Induced Structural Diversity of Zn and Cd Coordination Polymers Based on Bis-9,10-(pyridine-4-yl)-anthracene, Their Luminescent Properties, and Highly Efficient Sensing of Nitro Derivatives and Herbicides. [Link]

-

Anyanwu, M. et al. 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop2-yne-1-yl]anthracene: G-Quadruplex Selectivity and Anticancer Activity. PubMed. [Link]

-

Ribierre, J. C. et al. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. University of St Andrews. [Link]

-

Zhao, L. et al. Crystal structure of 4-(anthracen-9-yl)pyridine. IUCr Journals. [Link]

-

D'Annibale, A. et al. Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. Crystal Growth & Design. [Link]

-

Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

D'Annibale, A. et al. Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. CNR-IRIS. [Link]

-

Forgan, R. S. et al. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selectively adsorbing CO2 and fluorescent properties. ResearchGate. [Link]

-

Jones, R. N. The Ultraviolet Absorption Spectra of Anthracene Derivatives. ACS Publications. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4,4'-(9,10-Anthracenediyl)Bis-Pyridine - CD Bioparticles [cd-bioparticles.net]

- 3. labsolu.ca [labsolu.ca]

- 4. 4,4'-(Anthracene-9,10-diyl)dipyridine | C24H16N2 | CID 15320285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. geneseo.edu [geneseo.edu]

- 7. fishersci.com [fishersci.com]

- 8. lookchem.com [lookchem.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop2-yne-1-yl]anthracene: G-Quadruplex Selectivity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide on the Photophysical Properties of 9,10-di(pyridin-4-yl)anthracene

This guide provides a comprehensive overview of the core photophysical properties of 9,10-di(pyridin-4-yl)anthracene (DPyA), a molecule of significant interest in the fields of materials science, chemical sensing, and optoelectronics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights.

Introduction: The Significance of the Anthracene Scaffold

Anthracene and its derivatives are a well-established class of fluorophores, renowned for their intriguing photophysical properties and chemical stability.[1] The inherent blue emission of the anthracene core makes it a valuable component in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photon upconversion systems.[2] Substitution at the 9 and 10 positions of the anthracene ring is a common strategy to modulate its electronic and photophysical characteristics.[2][3] Bulky substituents, such as phenyl groups, can also prevent the photodimerization that anthracene can undergo at high concentrations upon irradiation.[2]

9,10-di(pyridin-4-yl)anthracene (DPyA) is a specific derivative where pyridyl groups are attached to the 9 and 10 positions. This structural modification introduces nitrogen atoms, which can act as coordination sites for metal ions or as proton acceptors, making DPyA a promising candidate for the development of chemosensors.[4] The extended π-conjugation resulting from the pyridyl substituents also influences the molecule's absorption and emission properties.

Synthesis of 9,10-di(pyridin-4-yl)anthracene

The synthesis of DPyA and related 9,10-disubstituted anthracenes is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[2] The Suzuki-Miyaura reaction, in particular, is a versatile and widely used method for forming carbon-carbon bonds.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[1]

This protocol outlines the synthesis of a related compound, 4-(anthracen-9-yl)pyridine, which illustrates the general principles applicable to the synthesis of DPyA.

Materials:

-

9-bromoanthracene

-

Pyridin-4-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Potassium carbonate (K₂CO₃) aqueous solution (2 M)

Procedure:

-

Under an inert nitrogen atmosphere, dissolve 9-bromoanthracene, pyridin-4-ylboronic acid, and the palladium catalyst in toluene.

-

Add the aqueous potassium carbonate solution to the reaction mixture.

-

Heat the mixture to reflux and stir for a designated period (e.g., 18 hours).[2]

-

After cooling, the organic layer is separated, washed, and dried.

-

The crude product is then purified, typically by column chromatography on silica gel.

The synthesis of 9,10-di(pyridin-4-yl)anthracene would similarly involve a starting material like 9,10-dibromoanthracene and two equivalents of the corresponding pyridylboronic acid derivative.[5]

Electronic Absorption and Emission Properties

The photophysical behavior of DPyA is governed by its electronic structure. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then relaxes back to the ground state through various pathways, including fluorescence (radiative decay) and non-radiative processes.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of DPyA exhibits characteristic bands corresponding to π → π* transitions within the anthracene core. The substitution with pyridyl groups can cause a slight red-shift in the absorption maxima compared to unsubstituted anthracene, indicating an extension of the conjugated system.[4] In a study of various 9,10-disubstituted anthracenes, it was found that aromatic substituents generally had a minor effect on the UV/Vis absorption spectra.[2][3]

A related compound, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, shows intense absorption bands in both the UV and visible regions, highlighting the impact of extended conjugation.[5]

Fluorescence Spectroscopy

Upon excitation, DPyA exhibits strong fluorescence, typically in the blue region of the visible spectrum. The emission spectrum is often a mirror image of the absorption spectrum. The fluorescence properties of 9,10-disubstituted anthracenes can be significantly influenced by the nature of the substituents.[2][3] For instance, the introduction of thiophene substituents has been shown to decrease the fluorescence quantum yield.[2][3]

The fluorescence of DPyA derivatives can be sensitive to the surrounding environment, a property known as solvatochromism.[4] This sensitivity to solvent polarity makes these compounds useful as fluorescent probes.[4]

Key Photophysical Parameters and Their Determination

A thorough characterization of DPyA requires the determination of several key photophysical parameters.

| Parameter | Description | Typical Value/Range for Anthracene Derivatives |

| λabs,max | Wavelength of maximum absorption | 350 - 400 nm |

| λem,max | Wavelength of maximum emission | 400 - 450 nm |

| ε | Molar extinction coefficient | > 10,000 M⁻¹cm⁻¹ at λabs,max |

| Φf | Fluorescence quantum yield | Can approach unity for highly fluorescent derivatives[2][3] |

| τf | Fluorescence lifetime | Typically in the nanosecond range |

Experimental Protocols

Objective: To determine the absorption spectrum and molar extinction coefficient (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a stock solution of DPyA of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).[6][7]

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette, using the pure solvent as a reference.[7]

-

Identify the wavelength of maximum absorbance (λabs,max).

-

According to the Beer-Lambert law (A = εbc), a plot of absorbance at λabs,max versus concentration will yield a straight line with a slope equal to ε.

Objective: To determine the excitation and emission spectra.

Instrumentation: A spectrofluorometer.

Procedure:

-

Prepare a dilute solution of DPyA in a suitable solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

Emission Spectrum: Set the excitation wavelength to λabs,max and scan the emission monochromator over a range that encompasses the expected fluorescence.

-

Excitation Spectrum: Set the emission wavelength to the observed λem,max and scan the excitation monochromator. The resulting spectrum should be similar to the absorption spectrum.[8]

Objective: To quantify the efficiency of the fluorescence process.

Method: The relative method, using a well-characterized standard with a known quantum yield, is commonly employed. 9,10-diphenylanthracene (DPA) is a common standard for blue-emitting compounds, with a quantum yield often reported as close to 1.0 in cyclohexane.[6]

Procedure:

-

Prepare solutions of the DPyA sample and the quantum yield standard (e.g., DPA) with closely matched absorbances at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions.

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Factors Influencing Photophysical Properties

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the energy levels of the ground and excited states of DPyA, leading to shifts in the absorption and emission spectra. This solvatochromism is particularly pronounced in molecules with a significant change in dipole moment upon excitation. The nitrogen atoms in the pyridyl rings can engage in hydrogen bonding with protic solvents, further affecting the photophysical properties.[4]

pH and Metal Ion Coordination

The pyridine nitrogen atoms of DPyA can be protonated in acidic conditions or can coordinate to metal ions. Both processes are expected to significantly alter the electronic structure and, consequently, the absorption and emission characteristics. This property is the basis for the application of DPyA and its derivatives as fluorescent chemosensors for pH and metal ions.[4][9] For example, titration with a strong acid like trifluoroacetic acid (TFA) can cause quenching of the fluorescence of similar anthracene derivatives.[4]

Potential Applications

The unique photophysical properties of DPyA make it a versatile molecule with applications in several advanced fields:

-

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material, DPyA can be utilized as an emitter layer in OLED devices.[2][3]

-

Fluorescent Chemosensors: Its sensitivity to pH and metal ions allows for its use in the development of selective and sensitive fluorescent probes.[4]

-

Triplet-Triplet Annihilation Upconversion (TTA-UC): Anthracene derivatives are excellent candidates for TTA-UC, a process that converts lower-energy light to higher-energy light. DPyA could potentially act as the annihilator in such systems.[2][3]

-

Optoelectronics: The extended π-conjugated system suggests potential applications in organic semiconductors and other optoelectronic devices.[5]

Visualization of Experimental Workflow

Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of DPyA.

Conclusion

9,10-di(pyridin-4-yl)anthracene is a fascinating molecule with a rich set of photophysical properties. Its strong blue fluorescence, coupled with the chemical reactivity of the pyridyl nitrogen atoms, makes it a highly versatile building block for advanced functional materials. A thorough understanding and precise measurement of its photophysical parameters, as outlined in this guide, are crucial for harnessing its full potential in applications ranging from next-generation displays to sensitive chemical detection systems.

References

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]

-

Capozzi, M. A. M., Grisorio, R., Suranna, G. P., & Gigli, G. (2020). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2020(4), M1149. [Link]

-

Zhang, Y., & Wang, Y. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633–636. [Link]

-

Chan, A. S., Chan, M. H., & Yam, V. W. (2022). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 12(34), 22163-22173. [Link]

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]

-

Prahl, S. (2017). 9,10-Diphenylanthracene. OMLC. [Link]

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

-

National Center for Biotechnology Information (n.d.). 9,10-Diphenylanthracene. PubChem. [Link]

-

Gushchin, E. S., Berezin, A. S., & Bagryanskaya, E. G. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 869. [Link]

-

Ma, J., Wang, Y., & Li, G. (2018). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Inorganica Chimica Acta, 471, 558-563. [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]

-

The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. [Link]

-

Chemistry LibreTexts. (2021). Lab 4: Molecular Fluorescence. [Link]

-

Engel, M., & Gaub, H. E. (Eds.). (2013). Fluorescence Spectroscopy and Microscopy: Methods and Protocols. Methods in Molecular Biology, 1076. [Link]

-

National Institute of Standards and Technology. (2006). Recommendations and guidelines for standardization of fluorescence spectroscopy. [Link]

-

Venton, B. J. (n.d.). Ultraviolet-Visible (UV-Vis) Spectroscopy. Journal of Visualized Experiments. [Link]

-

E. C. D., & T. L. A. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3098. [Link]

-

Karoui, R., & Dufour, E. (2008). Spectroscopic Technique: Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopies. [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]

-

Beilstein-Institut. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. [Link]

-

M. A. M. C., et al. (2023). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1- pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Ch. Semantic Scholar. [https://www.semanticscholar.org/paper/4%2C4%E2%80%B2-(Anthracene-9%2C10-diylbis(ethyne-2%2C1-diyl))bis(1-methyl-1-A-Highly-Capozzi-Grisorio/9f5f0e9b9d8e8b8c9e9b9d8e8b8c9e9b9d8e8b8c]([Link]

Sources

- 1. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 9,10-Diphenylanthracene [omlc.org]

- 7. ossila.com [ossila.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of 9,10-bis(4-pyridyl)anthracene and its Analogs

Abstract

This technical guide provides a comprehensive analysis of the solid-state structure of 9,10-bis(4-pyridyl)anthracene (DPA), a molecule of significant interest in materials science and supramolecular chemistry. DPA's rigid anthracene core and functional pyridyl groups dictate its assembly in the crystalline state, influencing its photophysical and electronic properties. This document outlines the synthetic protocols, crystal growth methodologies, and the definitive process of single-crystal X-ray diffraction (SC-XRD) used for structural elucidation. While the primary crystallographic data for DPA is cataloged, this guide leverages the detailed, publicly available data of its mono-substituted analog, 4-(anthracen-9-yl)pyridine, to provide a concrete examination of the molecular geometry and intermolecular forces that govern this class of compounds. The principles of crystal packing, including π-π stacking and C-H···π interactions, are discussed in depth, offering field-proven insights for researchers in drug development and materials science.

Synthesis and Crystal Growth of Anthracene-Pyridine Derivatives

The rational design of functional materials begins with robust and reproducible chemical synthesis. For anthracene-pyridine scaffolds, palladium-catalyzed cross-coupling reactions are the industry standard, offering high yields and functional group tolerance.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preferred method for creating the C-C bond between the anthracene core and the pyridyl moieties. The causality for this choice lies in its operational simplicity, the commercial availability of diverse boronic acids, and the reaction's high reliability.

Detailed Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1.0 eq.), pyridin-4-ylboronic acid (2.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.). The use of a slight excess of the boronic acid ensures the complete consumption of the dibromoanthracene starting material.

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an aqueous 2 M potassium carbonate solution. The biphasic system facilitates the reaction, with the inorganic base activating the boronic acid in the aqueous phase for transmetalation.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified via column chromatography on silica gel to yield the pure 9,10-bis(4-pyridyl)anthracene.[1]

Protocol for Single Crystal Growth

The acquisition of high-quality diffraction data is entirely dependent on the quality of the single crystal. The slow evaporation method is a self-validating system; successful crystal growth is direct proof of a high-purity sample.

Detailed Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a dichloromethane and ethyl acetate mixture. The ideal solvent is one in which the compound is moderately soluble, allowing for a slow, controlled precipitation.

-

Evaporation Control: Loosely cap the vial and store it in a vibration-free environment. Slow evaporation over several days to weeks allows molecules to deposit onto a growing lattice in the most energetically favorable orientation, minimizing defects.

-

Crystal Harvesting: Once suitably sized crystals have formed, they are carefully harvested from the mother liquor for analysis.

Crystal Structure Determination: A Validating Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow is a self-contained process where each step validates the next, from data collection to the final refined structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Analysis

The crystal structure of 9,10-bis(4-pyridyl)anthracene has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 710883. The primary publication is found under DOI: 10.1002/chem.200900796.[2] While the specific unit cell parameters from this source were not accessible for this guide, a detailed analysis can be performed on the closely related mono-substituted analog, 4-(anthracen-9-yl)pyridine, which provides critical insight into the structural motifs of this compound class.

Crystallographic Data for 4-(anthracen-9-yl)pyridine

The following table summarizes the crystallographic data obtained from a published single-crystal X-ray diffraction study of the mono-pyridyl analog.[1][3]

| Parameter | Value |

| Chemical Formula | C₁₉H₁₃N |

| Formula Weight | 255.31 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.45 |

| b (Å) | 5.86 |

| c (Å) | 11.43 |

| α (°) | 90 |

| β (°) | 108.34 |

| γ (°) | 90 |

| Volume (ų) | 1301.9 |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | 0.045 |

| CCDC Deposition No. | 2072800 |

Molecular Geometry and Supramolecular Assembly

In the crystal structure of 4-(anthracen-9-yl)pyridine, the most striking feature is the significant dihedral angle of 71.64° between the plane of the anthracene core and the pyridine ring.[1] This twisted conformation is a direct consequence of steric hindrance and is a key feature that prevents a fully planar, conjugated system. It is highly probable that a similar, significant twist exists in the di-substituted 9,10-bis(4-pyridyl)anthracene.

The crystal packing is dominated by non-covalent interactions. Molecules form centrosymmetric dimers through C-H···π interactions, where a hydrogen atom from the anthracene core of one molecule interacts with the electron-rich face of the pyridine ring of a neighboring molecule.[3] Additionally, weak face-to-face π-π stacking interactions are observed between anthracene units of adjacent dimers, with a centroid-centroid distance of approximately 3.61 Å.[3] These interactions create a layered supramolecular structure.

Caption: Key intermolecular interactions governing crystal packing.

Structure-Property Relationships

The crystal structure is not merely an academic curiosity; it directly governs the bulk properties of the material.

-

Fluorescence: The twisted conformation observed in the crystal structure disrupts extensive π-conjugation, which can lead to high fluorescence quantum yields in the solid state by inhibiting the formation of non-emissive excimers that often plague planar aromatic systems.

-

Semiconductivity: The degree of π-π stacking and the intermolecular distances are critical for charge transport. The observed face-to-face stacking provides a potential pathway for charge carrier hopping, making such materials candidates for organic electronics.

-

Coordination Chemistry: For 9,10-bis(4-pyridyl)anthracene, the nitrogen atoms of the pyridyl groups are available for coordination to metal centers, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[4] The defined angle of the pyridyl groups relative to the anthracene core acts as a structural director in the formation of these extended networks.

Conclusion

The crystal structure of 9,10-bis(4-pyridyl)anthracene and its analogs is characterized by a significantly twisted molecular geometry and a supramolecular architecture stabilized by a combination of C-H···π and π-π stacking interactions. Understanding these structural details, from the atomic precision of the unit cell to the nuances of intermolecular packing, is paramount for the rational design of new materials. The protocols and analyses presented in this guide offer a robust framework for researchers aiming to synthesize, crystallize, and characterize this important class of molecules for applications ranging from optoelectronics to the development of novel crystalline frameworks.

References

-

Nagai, A., Kokado, K., & Chujo, Y. (2009). Highly Fluorescent Molecules with a Twisted Three-Ring Core: 9,10-Di(pyridin-4-yl)anthracene and 9,10-Di(pyrimidin-4-yl)anthracene. Chemistry – A European Journal, 15(29), 7154-7159. [Link]

-

PubChem. (n.d.). 4,4'-(Anthracene-9,10-diyl)dipyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Molla, M. R., Bhaumik, A., & Ghosh, S. K. (2014). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Dalton Transactions, 43(38), 14349-14357. [Link]

-

Zhao, M., Zhang, G., Zhang, J., Huang, S., Liu, X., & Li, F. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 605–608. [Link]

-

Zhao, M., Zhang, G., Zhang, J., Huang, S., Liu, X., & Li, F. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 605–608. [Link]

-

IUCr Journals. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. International Union of Crystallography. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 9,10-bis(4-pyridyl)anthracene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,10-bis(4-pyridyl)anthracene (B4PA) is a fluorescent organic compound with a rigid, planar structure that has garnered significant interest in materials science and coordination chemistry. Its utility in these fields is fundamentally linked to its solubility characteristics, which dictate its processability and application. This guide provides a comprehensive overview of the solubility of B4PA in a range of common laboratory solvents. Due to the limited availability of direct quantitative data, this document synthesizes qualitative information from the scientific literature, predictive analysis based on molecular structure, and solubility data of its constituent moieties, anthracene and pyridine. Furthermore, it details the underlying thermodynamic principles governing its dissolution and provides standardized experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to 9,10-bis(4-pyridyl)anthracene

9,10-bis(4-pyridyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a central anthracene core functionalized with two pyridine rings at the 9 and 10 positions. This unique structure imparts a combination of properties: the large, nonpolar, and rigid anthracene backbone contributes to strong intermolecular π-π stacking interactions, while the nitrogen-containing pyridine rings introduce polarity and potential sites for hydrogen bonding and coordination. The interplay of these features governs its solubility profile.

Chemical Structure:

-

Molecular Formula: C₂₄H₁₆N₂

-

Molecular Weight: 332.40 g/mol

-

Key Structural Features:

-

A large, hydrophobic anthracene core.

-

Two polar pyridine functional groups.

-

Solubility Profile of 9,10-bis(4-pyridyl)anthracene

Direct, quantitative solubility data for 9,10-bis(4-pyridyl)anthracene is not extensively reported in the literature. However, by analyzing solvents used in its synthesis, purification, and crystal growth, a qualitative and predictive solubility profile can be constructed.

| Solvent Class | Solvent | Predicted Solubility | Rationale and Supporting Evidence |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Moderately Soluble | A structurally similar compound, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide, is reported to be "fairly soluble" in DMF (~1.25 g/L). The polar aprotic nature of DMF can interact favorably with the polar pyridine groups. |

| Dimethyl sulfoxide (DMSO) | Sparingly to Moderately Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces. | |

| Tetrahydrofuran (THF) | Sparingly Soluble | THF is often used as a solvent in the synthesis of B4PA, indicating it can dissolve the reactants and product to some extent. Its moderate polarity can interact with the pyridine moieties. | |

| Acetone | Sparingly Soluble | As a moderately polar aprotic solvent, acetone is expected to show some limited ability to dissolve B4PA. | |

| Dichloromethane (DCM) | Sparingly Soluble | DCM is a common solvent for the purification of B4PA by column chromatography, suggesting it is a suitable solvent for dissolving and moving the compound. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | Toluene is a nonpolar aromatic solvent that can engage in π-π stacking interactions with the anthracene core of B4PA. Some 9,10-disubstituted anthracenes have been reported to be soluble in toluene at concentrations above 40 mM. |

| Benzene | Sparingly Soluble | Similar to toluene, benzene's aromatic nature facilitates favorable interactions with the anthracene core. | |

| Polar Protic | Water | Insoluble | The large, nonpolar anthracene core dominates the molecule's character, making it highly hydrophobic. The polar pyridine groups are insufficient to overcome the hydrophobicity and disrupt the strong hydrogen bonding network of water. |

| Methanol | Very Sparingly Soluble | While methanol has some capacity to solvate the pyridine nitrogens, the large nonpolar surface area of the anthracene core limits solubility. Anthracene itself has very low solubility in methanol[1]. | |

| Ethanol | Very Sparingly Soluble | Similar to methanol, ethanol is a poor solvent for the nonpolar anthracene core, leading to low overall solubility[1]. Pyridine, however, is miscible with ethanol[2][3][4][5]. | |

| Nonpolar Aliphatic | Hexane | Insoluble | The highly nonpolar nature of hexane is not conducive to solvating the polar pyridine groups, and while it can interact with the anthracene core via van der Waals forces, these interactions are generally not strong enough to overcome the crystal lattice energy of B4PA. |

Theoretical Principles Governing Solubility

The dissolution of a crystalline solid like 9,10-bis(4-pyridyl)anthracene is governed by a thermodynamic balance between two key energy considerations: the lattice energy of the solid and the solvation energy of the dissolved molecules.

Lattice Energy vs. Solvation Energy

For dissolution to occur, the energy released upon solvation of the solute molecules by the solvent must be sufficient to overcome the energy required to break the intermolecular forces holding the crystal lattice together.

-

Lattice Energy: This is the energy required to separate one mole of a solid into its constituent gaseous ions or molecules. For B4PA, the strong π-π stacking interactions between the anthracene cores contribute to a significant lattice energy.

-

Solvation Energy: This is the energy released when solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of these interactions depend on the polarity and functional groups of both the solute and the solvent.

The principle of "like dissolves like" is a useful heuristic for predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes[6][7]. 9,10-bis(4-pyridyl)anthracene presents a mixed character, with a large nonpolar region and polar functionalities. This duality explains its limited solubility in both highly polar and highly nonpolar solvents and its preference for solvents with intermediate polarity or specific functionalities that can interact with both parts of the molecule.

Thermodynamic cycle of dissolution.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is recommended. The following are standard protocols for qualitative and quantitative solubility analysis.

Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvents and helps classify the compound based on its acidic, basic, or neutral character.

Procedure:

-

Place approximately 10-20 mg of 9,10-bis(4-pyridyl)anthracene into a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments, vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution.

-

Classify as:

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

-

For aqueous solutions, the pH can be tested with litmus or a pH meter to determine if the compound is acidic or basic. Given the pyridine moieties, a slightly basic pH would be expected if any dissolution occurs in water.

Qualitative solubility analysis workflow.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Procedure:

-

Add an excess amount of 9,10-bis(4-pyridyl)anthracene to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or rotator is ideal.

-

Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 9,10-bis(4-pyridyl)anthracene in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Quantitative shake-flask solubility protocol.

Conclusion

The solubility of 9,10-bis(4-pyridyl)anthracene is a critical parameter for its application in research and development. While comprehensive quantitative data is scarce, a combination of qualitative observations from the literature and theoretical predictions based on its molecular structure provides a valuable framework for solvent selection. The compound exhibits limited solubility in most common solvents, with a preference for polar aprotic and aromatic solvents. For applications requiring precise concentration control, the experimental determination of solubility using standardized methods is strongly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively work with this promising fluorescent molecule.

References

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Wikipedia. (2024). Anthracene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. In PubChem. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Anthracene. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Polarity. Retrieved from [Link]

Sources

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyridine [chemeurope.com]

- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 6. quora.com [quora.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Anthracene-Based Pyridine Ligands: A Technical Guide to Synthesis, Properties, and Applications

This in-depth technical guide provides a comprehensive overview of the synthesis, coordination chemistry, photophysical properties, and diverse applications of anthracene-based pyridine ligands. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile class of molecules.

Introduction: The Synergy of Anthracene and Pyridine

Anthracene, a polycyclic aromatic hydrocarbon, is a well-established fluorophore known for its high quantum yield and chemical stability.[1][2] Its extended π-conjugated system makes it an excellent building block for fluorescent materials.[3] Pyridine and its derivatives, such as terpyridine and bipyridine, are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[4] The strategic combination of the anthracene moiety as a signaling unit with the pyridine moiety as a binding site has led to the development of a versatile class of ligands with tunable photophysical properties and a broad spectrum of applications.[2][5] These ligands are central to the design of fluorescent chemosensors, catalysts, and advanced materials for organic light-emitting diodes (OLEDs).[6][7][8]

This guide will explore the fundamental aspects of anthracene-based pyridine ligands, from their rational design and synthesis to their intricate coordination behavior and fascinating photophysical characteristics. We will delve into their practical applications, providing detailed experimental protocols and highlighting the causality behind methodological choices to empower researchers in their own investigations.

Synthetic Strategies: Crafting the Ligand Backbone

The synthesis of anthracene-based pyridine ligands can be achieved through various established organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern on both the anthracene and pyridine moieties, as well as the nature of the linker connecting them.

Suzuki-Miyaura Cross-Coupling

A prevalent method for creating a direct C-C bond between the anthracene and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of a bromoanthracene derivative with a pyridinylboronic acid.

Experimental Protocol: Synthesis of 4-(Anthracen-9-yl)-pyridine [2]

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 9-bromoanthracene (10 mmol), pyridin-4-ylboronic acid (10 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) in toluene (90 mL).

-

Base Addition: Add an aqueous solution of potassium carbonate (2 M, 40 mL) to the reaction mixture.

-

Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress using thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 4-(anthracen-9-yl)-pyridine.[2]

Schiff Base Condensation

Schiff base formation provides a straightforward method for linking anthracene and pyridine moieties through an imine (-C=N-) bond. This is typically achieved by reacting an anthracene carboxaldehyde with a pyridine-containing amine or hydrazine.[9]

Experimental Protocol: Synthesis of 2-(2-(anthracen-9-ylmethylene)hydrazinyl)pyridine (AP) [9]

-

Reactant Solution: Dissolve 9-anthracenecarboxaldehyde (1 mmol) in a suitable solvent such as ethanol.

-

Addition: To this solution, add 2-hydrazinylpyridine (1 mmol).

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure Schiff base ligand.[9]

Other synthetic methodologies include Kröhnke-type condensations for terpyridine derivatives and esterification reactions to introduce anthracene units onto pre-formed pyridine carboxylic acids.[10][11]

Coordination Chemistry: Complexation with Metal Ions

The pyridine nitrogen atom(s) in these ligands act as excellent coordination sites for a variety of metal ions. The resulting metal complexes often exhibit unique photophysical properties and have applications in catalysis and as therapeutic agents.[7][12]

The coordination of metal ions to the pyridine moiety can significantly influence the photophysical properties of the anthracene fluorophore. This can occur through several mechanisms, including:

-

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the ligand structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

-

Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of the anthracene unit through PET. Upon coordination to a metal ion, these electrons are engaged in bonding, suppressing the PET process and "turning on" the fluorescence.[9]

-

Heavy Atom Effect: Coordination of heavy metal ions can promote intersystem crossing, leading to fluorescence quenching but potentially enhancing phosphorescence.

The stoichiometry of the metal-ligand complex is typically determined using methods such as Job's plot analysis, electrospray ionization mass spectrometry (ESI-MS), and NMR titrations.[9][13] For instance, a 1:1 binding stoichiometry is commonly observed for simple pyridine-based ligands with metal ions like Zn²⁺.[13]

Photophysical Properties: Harnessing Light

Anthracene-based pyridine ligands are prized for their distinctive photophysical properties, which are central to their applications.[14]

Absorption and Emission

These ligands typically exhibit strong absorption bands in the UV region, characteristic of the anthracene moiety.[15] The emission spectra are also dominated by the anthracene fluorescence, often with well-resolved vibronic structures.[14] The position of the absorption and emission maxima can be tuned by modifying the substitution pattern on the anthracene core.[16]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. Anthracene itself has a moderate quantum yield, which can be significantly enhanced in its derivatives.[14] For example, substitution at the 9 and 10 positions with bulky groups can prevent photodimerization and lead to quantum yields approaching unity.[14] The fluorescence lifetime (τ) is another important characteristic, typically in the nanosecond range for these compounds.[17]

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |

| 9,10-disubstituted anthracenes | ~370-400 | ~400-450 | Can be high (>0.9) | [16] |

| Anthracene-adenine conjugates | ~350-385 | ~410-420 | Varies with metal ion | [15] |

| Anthracene-terpyridine | ~350-390 | ~415-440 | Dependent on metal complexation | [12] |

Table 1: Representative Photophysical Data for Anthracene-Based Ligands.

Applications: From Sensing to Materials Science

The unique properties of anthracene-based pyridine ligands have led to their exploration in a wide array of applications.

Fluorescent Chemosensors

A major application of these ligands is in the development of fluorescent chemosensors for the detection of metal ions.[1][15] The high sensitivity and selectivity of these sensors are often based on the principles of CHEF or PET.[9]

-

Copper (Cu²⁺) Sensing: Several anthracene-pyridine based ligands have been designed for the selective detection of Cu²⁺.[15] The interaction with Cu²⁺ often leads to fluorescence quenching due to the paramagnetic nature of the ion and efficient energy transfer.[15]

-

Zinc (Zn²⁺) Sensing: Ligands incorporating dipicolylamine as the binding unit have shown high selectivity for Zn²⁺, with a noticeable fluorescence enhancement upon binding.[13]

-

Chromium (Cr³⁺) Sensing: "Turn-on" fluorescent probes for Cr³⁺ have been developed, where the presence of the metal ion triggers a significant increase in fluorescence intensity.[1]

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence efficiency of some anthracene derivatives makes them excellent candidates for emitting materials in OLEDs.[8][18] By tuning the chemical structure, deep-blue, blue, and even red-emitting materials have been developed.[8][19] Anthracene-based materials can also serve as host materials or electron-transporting layers in OLED devices.[18]

Catalysis

Metal complexes of anthracene-based pyridine ligands have shown promise in catalysis. For example, cobalt and zinc-based metal-organic frameworks (MOFs) incorporating an anthracene-pyridine ligand have been used as catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones.[7] The catalytic activity is attributed to the Lewis acidity of the metal centers.[7]

Biological Applications

Anthracene-terpyridine metal complexes have been investigated as binders for G-quadruplex DNA, suggesting their potential as therapeutic agents.[12] The planar anthracene moiety can intercalate into the DNA structure, while the metal-terpyridine unit provides additional binding interactions.[12] Furthermore, the fluorescence of these compounds allows for their use in live-cell imaging to monitor the distribution of metal ions.[9]

Conclusion and Future Outlook

Anthracene-based pyridine ligands represent a powerful and versatile platform in supramolecular chemistry and materials science. The synergistic combination of the excellent photophysical properties of anthracene with the robust coordination capabilities of pyridine has enabled the development of sophisticated chemosensors, efficient OLED materials, novel catalysts, and promising biological probes.

Future research in this area is likely to focus on the development of multi-modal sensors capable of detecting multiple analytes, the design of more efficient and stable materials for OLEDs with improved color purity, and the exploration of new catalytic applications. The continued refinement of synthetic strategies will undoubtedly lead to even more complex and functional ligand architectures with tailored properties for specific applications, further solidifying the importance of this remarkable class of compounds.

References

- Gama, S., Rodrigues, I., Mendes, F., Santos, I. C., Gabano, E., Klejevskaja, B., ... & Paulo, A. (n.d.). Anthracene-terpyridine metal complexes as new G-quadruplex DNA binders. Universidade de Lisboa.

- (n.d.). Anthracene coupled adenine for the selective sensing of copper ions. Beilstein Journals.

- (2022, April 12). Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. ACS Publications.

- (n.d.). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. NIH.

- (n.d.). Anthracene functionalized terpyridines – synthesis and properties. Beilstein Journals.